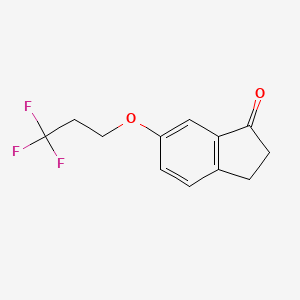

6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a trifluoropropoxy group attached to an indanone core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3,3,3-trifluoropropanol with an appropriate indanone derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3,3-Trifluoropropionic acid: Shares the trifluoropropyl group but differs in the core structure.

Indole derivatives: Similar indanone core but different substituents.

Uniqueness

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the trifluoropropoxy group and the indanone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique trifluoropropoxy group attached to an indanone structure. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is , and it possesses a molecular weight of approximately 244.21 g/mol. The presence of the trifluoropropoxy group enhances its lipophilicity, which is crucial for biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁F₃O₂ |

| Molecular Weight | 244.21 g/mol |

| CAS Number | 1383985-21-4 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The trifluoropropoxy group increases the compound's ability to penetrate lipid membranes, allowing it to modulate the activity of various proteins involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition:

Preliminary studies have shown that this compound can inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes involved in inflammation.

2. Antimicrobial Properties:

In vitro tests suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity.

3. Anticancer Activity:

Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

Case Study 1: Enzyme Inhibition

A study published in Frontiers in Toxicology demonstrated that compounds structurally similar to this compound showed significant inhibition of COX enzymes. The study utilized transcriptome data to assess gene expression changes associated with enzyme inhibition and found a consistent pattern across multiple compounds .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of indanone indicated that certain modifications could enhance antimicrobial properties. The study reported that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .

Case Study 3: Anticancer Effects

Investigations into the anticancer properties revealed that treatment with this compound resulted in reduced viability of human cancer cell lines (e.g., breast and lung cancer). Mechanistic studies indicated that apoptosis was mediated via mitochondrial pathways .

Comparative Analysis

When compared to similar compounds such as indole derivatives and other fluorinated indanones, this compound stands out due to its enhanced lipophilicity and unique structural features that contribute to its distinct biological activities.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 6-(Trifluoromethoxy)-2,3-dihydro-1H-indanone | Moderate enzyme inhibition | Lacks trifluoropropoxy group |

| Indole derivatives | Varies (antimicrobial) | Different core structure |

| 6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-indanone | Strong enzyme inhibition & anticancer activity | Trifluoropropoxy enhances bioactivity |

Eigenschaften

IUPAC Name |

6-(3,3,3-trifluoropropoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c13-12(14,15)5-6-17-9-3-1-8-2-4-11(16)10(8)7-9/h1,3,7H,2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVXFYKYTGWQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.